Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Structural Isomerism
Isomerism may arise from:
Tautomerism
The pyrazolo[3,4-b]pyridine core can theoretically adopt 1H- or 2H-tautomers , differing in the position of the hydrogen atom on the pyrazole nitrogen. However, computational studies confirm the 1H-tautomer as the predominant form, stabilized by 37.03 kJ/mol due to aromatic conjugation across both rings. The methyl groups at N1 and C3 further lock the tautomeric form, preventing interconversion.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₂ClN₃O₂ is derived from:
- Pyrazolo[3,4-b]pyridine core : C₆H₃N₃
- Substituents : Cl (chlorine), 2×CH₃ (methyl groups), COOCH₂CH₃ (ethyl carboxylate).
| Property | Value |
|---|---|
| Molecular weight | 253.68 g/mol |
| Exact mass | 253.0624 Da |
| Elemental composition | C: 52.07%, H: 4.77%, Cl: 13.97%, N: 16.56%, O: 12.63% |
The ethyl carboxylate contributes 18.89% of the molecular weight, while the chlorine atom accounts for 13.97% .
Synonymous Designations in Chemical Databases
This compound is cataloged under diverse names and identifiers in major chemical databases:
These designations facilitate cross-referencing in synthetic chemistry and pharmacological research. The compound’s SMILES string (CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C)C ) and InChIKey (QJXXEUYFFZWYCX-UHFFFAOYSA-N ) are standardized for computational chemistry applications.
Properties
IUPAC Name |
ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-4-17-11(16)7-5-13-10-8(9(7)12)6(2)14-15(10)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXXEUYFFZWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371320 | |
| Record name | ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20481-15-6 | |
| Record name | ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Pyrazolo[3,4-b]pyridine Core
- The core is commonly synthesized by cyclization of appropriately substituted pyridine derivatives with hydrazine or hydrazine derivatives.
- One efficient approach involves starting from 4-chloro-3-nitropyridine or related halogenated nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) followed by ring closure to form the pyrazolo ring.
- The cyclization can be facilitated under acidic or basic conditions, often using solvents like acetonitrile or ethanol.
Introduction of Methyl Groups
- Methylation at the 1 and 3 positions of the pyrazole ring is typically achieved by using methylating agents such as methyl iodide or dimethyl sulfate.
- This step is usually performed after the formation of the pyrazolo[3,4-b]pyridine core to avoid side reactions.
- Reaction conditions are controlled to prevent over-alkylation or unwanted substitution.
Chlorination at the 4-Position
- Chlorination is introduced early in the synthesis by using chlorinated pyridine precursors (e.g., 4-chloro-3-nitropyridine).
- Alternatively, chlorination can be performed by reagents such as thionyl chloride or phosphorus pentachloride on suitable intermediates.
- The chloro substituent is critical for the compound’s reactivity and biological activity.
Esterification to Form the Ethyl Carboxylate
- The carboxylate group at the 5-position is introduced as an ethyl ester.
- This can be achieved by esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or by direct use of ethyl chloroformate.
- The ester group enhances solubility and facilitates further synthetic transformations.
Representative Synthetic Route Example
| Step | Reactants/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 4-chloro-3-nitropyridine + hydrazine hydrate | Acetonitrile, reflux, acidic/basic | Formation of pyrazolo[3,4-b]pyridine core via SNAr and cyclization |
| 2 | Pyrazolo[3,4-b]pyridine intermediate | Methyl iodide, base (e.g., K2CO3) | Methylation at N-1 and C-3 positions |
| 3 | Methylated intermediate | Esterification with ethanol, acid catalyst | Formation of ethyl ester at 5-position |
| 4 | Final compound purification | Column chromatography | Isolation of pure Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Research Findings and Optimization
- A recent study demonstrated that using stable arenediazonium tosylates and modified Japp–Klingemann reactions can streamline the synthesis of pyrazolo[3,4-b]pyridines, allowing one-pot procedures that combine azo-coupling, deacylation, and ring annulation steps, improving yield and operational simplicity.
- Controlled experiments showed that intermediates such as N-acetyl hydrazones can be converted efficiently to the target pyrazolo compounds under mild conditions, reducing reaction times and side products.
- Industrial synthesis methods focus on minimizing hazardous reagents like thionyl chloride to reduce equipment corrosion and environmental impact, favoring safer chlorination alternatives.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Challenges/Notes |
|---|---|---|---|
| Core Formation | SNAr and cyclization from 4-chloro-3-nitropyridine | High regioselectivity, stable intermediates | Requires careful control of reaction conditions |
| Methylation | Methyl iodide with base | Selective alkylation | Avoid over-alkylation |
| Chlorination | Use of chlorinated precursors or thionyl chloride | Direct introduction of Cl substituent | Corrosive reagents, environmental concerns |
| Esterification | Acid-catalyzed reaction with ethanol | Enhances solubility and stability | Requires purification to remove acid residues |
| One-pot synthesis | Modified Japp–Klingemann reaction | Operational simplicity, fewer steps | Requires optimization for scale-up |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclocondensation: This compound can participate in cyclocondensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclocondensation: Reagents like chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate are used in cyclocondensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is often achieved through various methods involving pyrazole derivatives. Recent studies have highlighted the use of 5-aminopyrazoles as precursors in the formation of this compound. For instance, reactions involving β-halovinyl aldehydes under palladium-catalyzed conditions have demonstrated high yields and regioselectivity in synthesizing pyrazolo[3,4-b]pyridines .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Antitumor Activity : Compounds derived from pyrazolo[3,4-b]pyridines have shown cytotoxic effects against various cancer cell lines, including HeLa and DU 205 cells. The structural modifications in these derivatives can enhance their efficacy as antitumor agents .
- Enzyme Inhibition : Research indicates that some pyrazolo[3,4-b]pyridine derivatives exhibit inhibitory activity against enzymes such as α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients .
- Antiviral Properties : Certain derivatives have been explored for their potential as HIV reverse transcriptase inhibitors, showcasing the versatility of this compound class in treating viral infections .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been found to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Effects on Antiviral Activity
- Ethyl 4-(Phenylamino)-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate (Compound 5) : Substituents: 4-(Phenylamino), 1-phenyl. Activity: Demonstrated potent antiviral activity against herpes simplex virus type-1 (HSV-1) with IC₅₀ values <10 µM. The phenylamino group enhances binding to viral polymerase. Key Difference: The absence of a methyl group at position 3 reduces metabolic stability compared to the 1,3-dimethyl analog.
Ethyl 4-Chloro-1-(Cyclopropylmethyl)-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate :
- Substituents : 4-chloro, 1-(cyclopropylmethyl).
- Activity : Used in PET imaging ligand development due to improved blood-brain barrier penetration. The cyclopropylmethyl group increases lipophilicity (logP = 2.8 vs. 2.3 for 1,3-dimethyl analog).
Substituent Effects on Antimalarial Activity
- Ethyl 4-((4-Aminobutyl)Amino)-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate (103) : Substituents: 4-((4-aminobutyl)amino), 1-phenyl. Activity: IC₅₀ = 3.60 µM against Plasmodium falciparum, superior to sulfadoxine (IC₅₀ = 15.0 µM). The aminobutyl side chain enhances solubility and target affinity. Key Difference: Replacement of the 1,3-dimethyl groups with a phenyl reduces steric hindrance, improving interaction with parasitic enzymes.
- Ethyl 4-Chloro-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carbonitrile (101) : Substituents: 4-chloro, 1-phenyl, 5-cyano. Activity: IC₅₀ = 9.30 µM, less potent than ester analogs. The cyano group reduces electron density at position 5, weakening binding.
Substituent Effects on Kinase Inhibition
- Ethyl 3-Bromo-4-(Morpholino)-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate (36) : Substituents: 3-bromo, 4-morpholino. Activity: Potent CHK1 inhibitor (IC₅₀ = 12 nM). The morpholino group facilitates hydrogen bonding with kinase ATP pockets.
Key Research Findings
- Antiviral Superiority : 1,3-Dimethyl substitution enhances metabolic stability over phenyl-substituted analogs, making the target compound a preferred scaffold for long-acting antiviral agents .
- AntimalSAR Insights: Ester groups at position 5 (e.g., CO₂Et) yield higher antimalarial activity than cyano substituents due to improved hydrogen-bonding capacity .
- Synthetic Versatility : The chlorine at position 4 enables nucleophilic substitution, allowing rapid diversification into analogs with amines, thiols, or aryl groups .
Biological Activity
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 20481-15-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antiviral and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.69 g/mol
- IUPAC Name : this compound
- Purity : ≥ 95% .
Biological Activity Overview
This compound has been studied for various biological activities, primarily focusing on its antiviral and anticancer properties.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against several viruses. For instance:
- Herpes Simplex Virus (HSV) : In a primary screening using Vero cells infected with HSV-1, the compound exhibited notable antiviral activity. The introduction of the ester group at C-5 significantly enhanced its effectiveness against HSV-1 compared to corresponding acids .
- Other Viral Activities : The compound has also shown activity against other viral strains, including the vesicular stomatitis virus (VSV) and Mayaro virus. In comparative studies, it was found to be more effective than many other derivatives in inhibiting these viruses .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 49.85 | Induces apoptosis |
| HeLa (Cervical) | 7.01 | Inhibits topoisomerase-IIa |
| NCI-H460 | 8.55 | Inhibits proliferation |
| MCF-7 (Breast) | 14.31 | Disrupts microtubule assembly |
These findings suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis through various mechanisms .
Case Studies
Case Study 1: Antiviral Efficacy Against HSV
In a controlled laboratory setting, this compound was tested against HSV in Vero cells. The study found that the compound reduced viral titers significantly when administered prior to infection, demonstrating its potential as a prophylactic agent against HSV infections .
Case Study 2: Anticancer Screening
A series of derivatives based on the pyrazolo[3,4-b]pyridine scaffold were synthesized and screened for anticancer activity. Ethyl 4-chloro-1,3-dimethyl derivative showed promising results with an IC50 value of 7.01 μM against HeLa cells. This study concluded that modifications to the pyrazole ring could enhance anticancer properties .
Q & A
Q. Key Conditions :
- Solvents: Toluene, POCl₃, or dichloroethane.
- Catalysts: TFA (30 mol%) or Pd(OAc)₂ for Suzuki couplings .
- Purification: Flash column chromatography (hexane/ethyl acetate gradients) .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Characterization relies on multi-nuclear NMR, LCMS, and IR spectroscopy:
- ¹H/¹³C NMR : Assignments are made for methyl (δ 2.55–4.12 ppm), ester carbonyl (δ 168.5 ppm), and aromatic protons (δ 6.91–8.90 ppm) .
- LCMS : Confirms molecular ion peaks (e.g., m/z 280.0 [M+H]⁺) and retention times (e.g., 5.54 min) .
- IR : Identifies ester C=O stretches (~1719 cm⁻¹) and NH/OH bands (3469 cm⁻¹) .
- HRMS : Validates exact mass (e.g., m/z 406.1147 calculated vs. 406.1219 observed) .
Data Interpretation Tip : Cross-reference NMR splitting patterns with substituent positions (e.g., dimethyl groups show singlets) .
Advanced: How can the ester group in this compound be modified for enhanced bioactivity?
Methodological Answer:
The ester moiety is a key site for derivatization:
- Hydrolysis : Treat with LiOH in dioxane/water to yield carboxylic acids, improving solubility for biological assays (86% yield) .
- Suzuki Coupling : Replace the 4-chloro group with aryl boronic acids (e.g., phenylboronic acid) using Pd(OAc)₂/K₃PO₄ catalysis to enhance binding affinity .
- Urea Formation : React with isocyanates to generate urea derivatives, as seen in antileishmanial agents (49% yield) .
Q. Example Optimization :
| Derivative | Bioactivity (IC₅₀) | Key Modification | Reference |
|---|---|---|---|
| 4-(Phenylamino) | 0.39 µM (Leishmania) | Chlorine → Aniline | |
| Carboxylic acid (26a) | Improved solubility | Ester → COOH |
Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions in SAR often arise from variable substituent effects or assay conditions. Strategies include:
QSAR Modeling : Use log P (hydrophobicity) and Sterimol parameters (steric bulk) to rationalize bioactivity trends. For example, 3'-diethylaminomethyl derivatives showed 30-fold higher antileishmanial activity due to optimal log P (~3.5) .
Molecular Docking : Superimpose low-energy conformers onto known drug scaffolds (e.g., amodiaquine) to validate binding modes .
Control Experiments : Re-synthesize derivatives under standardized conditions to exclude batch variability .
Case Study : Discrepancies in HSV-1 inhibition were resolved by normalizing cytotoxicity thresholds (DMSO <0.1%) and using consistent MOI (multiplicity of infection) values .
Advanced: How can computational methods optimize derivatives of this compound?
Methodological Answer:
Computational workflows integrate:
- Molecular Dynamics (MD) : Simulate binding stability of pyrazolo[3,4-b]pyridines with viral proteases (e.g., SARS-CoV-3CL) .
- QSAR : Derive equations linking log P, molar refractivity, and IC₅₀ values. For antimalarial derivatives, IC₅₀ = 3.46–9.30 µM correlated with electron-withdrawing substituents .
- Docking Software (e.g., AutoDock) : Predict interactions with target proteins (e.g., ACE2 for COVID-19) by aligning with reference ligands (e.g., chloroquine) .
Q. Example Workflow :
Generate 3D structures using SHELXL .
Perform conformational sampling with WinGX/ORTEP .
Validate docking poses via MD simulations and compare with experimental IC₅₀ .
Advanced: What methodologies are used to assess metabolic stability of derivatives?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate derivatives with liver microsomes (human/rat), monitor parent compound depletion via LCMS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms .
- Stability Testing : Store derivatives at –20°C with ≤3 freeze-thaw cycles to prevent degradation .
Key Finding : Ester-to-amide conversion (e.g., urea derivatives) improves metabolic stability by reducing esterase susceptibility .
Advanced: How are regiochemical outcomes controlled during pyrazolo[3,4-b]pyridine synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methyl) direct cyclization to the 4-position .
- Catalysts : TFA promotes kinetically favored products, while Pd catalysts enable cross-coupling at sterically accessible sites .
- Temperature : Reflux conditions (120°C) favor thermodynamically stable chlorinated products .
Example : Using POCl₃ at 120°C selectively chlorinates the 4-position, avoiding 6-substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
